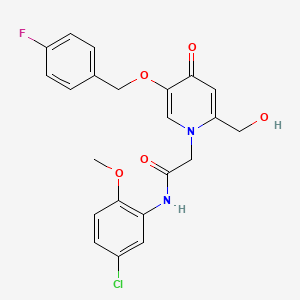

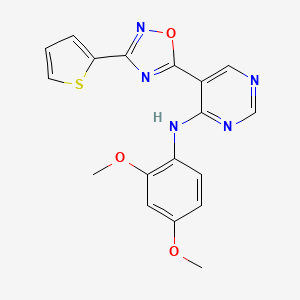

![molecular formula C7H5ClN2O2S B3001788 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 1784002-34-1](/img/structure/B3001788.png)

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The presence of a chloro group and a carboxylic acid function in the molecule suggests that it could be a key intermediate or a final product in synthetic routes aimed at developing new pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the reaction of 6-aryl-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazoles with hydrochloric acid in ethanol has been shown to yield novel compounds with potential antitumor properties . Another study demonstrated the rearrangement of a 6-(4-chlorophenyl) derivative into an 8-(4-chlorophenyl)-8-hydroxy compound, providing insights into the reaction mechanism and the influence of substituents on the yield . Additionally, the Biginelli reaction has been employed using a green protocol to obtain diethyl and ethyl derivatives of 6-chloroimidazo[2,1-b]thiazol-5-yl compounds, indicating the versatility of this scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques. For example, the structure of a 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole was confirmed through infrared, NMR, mass spectra, and X-ray crystal structure analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

Chemical reactions involving imidazo[2,1-b]thiazole derivatives have been studied to understand their reactivity and potential applications. The rearrangement reactions mentioned earlier are examples of how the core structure can be manipulated to yield new compounds. Moreover, the Biginelli reaction used to synthesize related compounds showcases the chemical reactivity of the imidazo[2,1-b]thiazole ring system under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. While specific data on this compound is not provided, related compounds have been synthesized and characterized, providing a basis for understanding their behavior. For instance, the antimicrobial activities of some 6-methylimidazo[2,1-b]thiazole derivatives have been evaluated, with certain compounds showing activity against various microorganisms . This suggests that the physical and chemical properties of these molecules can be fine-tuned to target specific biological pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Research

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid and its derivatives have been a focus of synthesis research. Researchers have investigated the synthesis of various derivatives of this compound, exploring their potential applications in different areas of chemistry and biology. For instance, Abignente et al. (1983) synthesized ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and evaluated them for various biological activities, including anti-inflammatory, analgesic, and antipyretic properties (Abignente et al., 1983). Similarly, Peterlin-Mašič et al. (2000) explored the synthesis of new functionalized imidazo[2,1-b]thiazoles and their conversion into primary and secondary amide derivatives (Peterlin-Mašič et al., 2000).

Chemical Structure and Properties

The chemical structure and properties of this compound and its derivatives have been studied extensively. For example, Andreani et al. (1997) investigated the reactivity of a related compound, 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole, and elucidated the nature of the reaction product through spectroscopic and X-ray crystal structure analysis (Andreani et al., 1997). This type of research is crucial for understanding the fundamental properties of these compounds, which can inform their potential applications.

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of derivatives of this compound. For instance, Ur et al. (2004) synthesized new compounds with 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide structures and tested them for antimicrobial activity against various pathogens (Ur et al., 2004). Andreani et al. (1995) reported on the synthesis of carboxamides from 6-substituted 1,1-dioxo-2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids and their fungicide activity (Andreani et al., 1995).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential as drug candidates. For example, Coburn et al. (1981) synthesized a series of mesoionic 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones and evaluated them as potential prodrugs of methimazole (Coburn et al., 1981). This research is indicative of the ongoing exploration of these compounds in drug development and pharmacology.

Wirkmechanismus

While the specific mechanism of action for 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is not available, related compounds such as imidazo[2,1-b]thiazole-5-carboxamides have shown potent activity in vitro and are known to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c1-3-2-10-4(6(11)12)5(8)9-7(10)13-3/h2H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFWTXWGHYGHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2S1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784002-34-1 |

Source

|

| Record name | 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

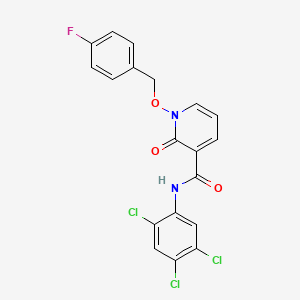

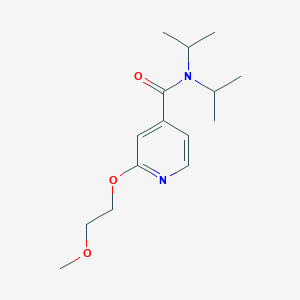

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

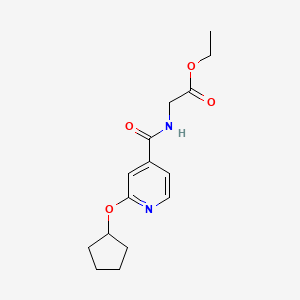

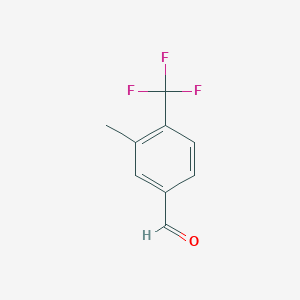

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)

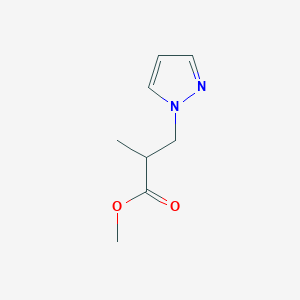

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)

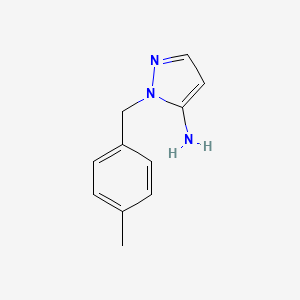

![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)